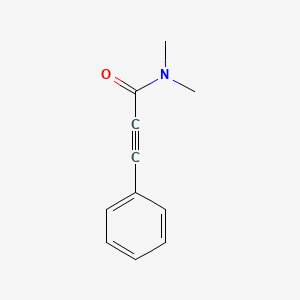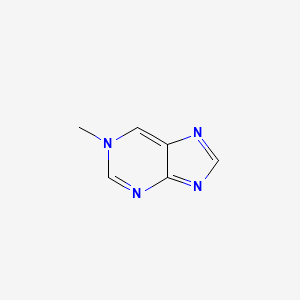
1-methyl-1H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is structurally characterized by a fused pyrimidine and imidazole ring, making it a significant compound in both organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-purine can be synthesized through several methods. One common approach involves the methylation of purine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-purine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
- Oxidation of this compound can produce 1-methyl-6-oxo-1H-purine.
- Reduction can yield 1-methyl-1,2-dihydro-1H-purine.
- Substitution reactions can introduce various substituents, leading to a wide range of derivatives.
Scientific Research Applications
1-Methyl-1H-purine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to nucleic acids and enzyme interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-purine involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit purine nucleoside phosphorylase, affecting nucleotide metabolism. The compound’s effects are mediated through binding to active sites on target proteins, altering their function and activity.
Comparison with Similar Compounds
Purine: The parent compound of 1-methyl-1H-purine, lacking the methyl group.
Adenine: A purine derivative with an amino group at the 6-position.
Guanine: Another purine derivative with an amino group at the 2-position and a keto group at the 6-position.
Uniqueness: this compound is unique due to its specific methylation, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other purine derivatives.
Properties
CAS No. |
21802-40-4 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-methylpurine |
InChI |
InChI=1S/C6H6N4/c1-10-2-5-6(9-4-10)8-3-7-5/h2-4H,1H3 |
InChI Key |
HOQHWHPHNGJCIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=NC=N2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
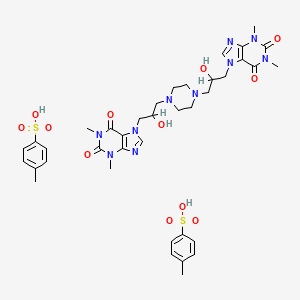

![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
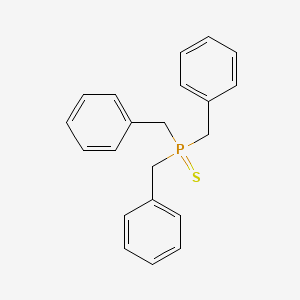
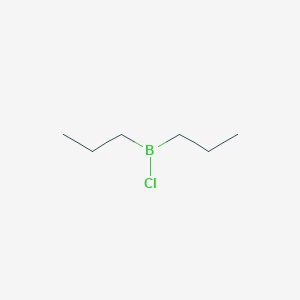
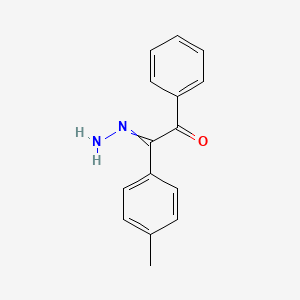

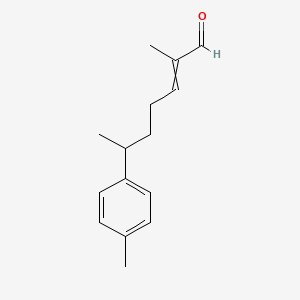

![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
